molecular formula C9H10F3N B8709672 4-Ethyl-2-(trifluoromethyl)aniline

4-Ethyl-2-(trifluoromethyl)aniline

Cat. No.: B8709672
M. Wt: 189.18 g/mol
InChI Key: GGXFKZRMRIPROB-UHFFFAOYSA-N
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Description

4-Ethyl-2-(trifluoromethyl)aniline is a substituted aniline derivative characterized by an ethyl group at the para position and a trifluoromethyl (-CF₃) group at the ortho position relative to the amine (-NH₂) group. The trifluoromethyl group confers high electronegativity and lipophilicity, while the ethyl substituent introduces steric bulk and moderate electron-donating effects.

Properties

Molecular Formula

C9H10F3N

Molecular Weight

189.18 g/mol

IUPAC Name

4-ethyl-2-(trifluoromethyl)aniline

InChI

InChI=1S/C9H10F3N/c1-2-6-3-4-8(13)7(5-6)9(10,11)12/h3-5H,2,13H2,1H3

InChI Key

GGXFKZRMRIPROB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Nitration of Substituted Benzene Derivatives

The foundational approach involves nitration of a pre-functionalized benzene ring. For 4-ethyl-2-(trifluoromethyl)aniline, this typically begins with nitration of 4-ethyl-2-(trifluoromethyl)benzene. The nitration is conducted using a mixture of concentrated nitric acid (68–98% w/w) and sulfuric acid at 40–60°C. The ortho-directing effect of the trifluoromethyl group ensures regioselective nitration at the para position relative to the ethyl substituent.

Table 1: Nitration Reaction Parameters

ParameterConditionsYield (%)Source
Nitrating agentHNO₃ (1.1–1.5 eq), H₂SO₄85–90
Temperature40–60°C
Reaction time4–6 hours

Reduction of Nitro Intermediates

The nitro group introduced in the nitration step is reduced to an amine using catalytic hydrogenation or chemical reductants. Palladium on carbon (Pd/C) under hydrogen atmosphere (1–3 bar) achieves yields >90%. Alternatively, zinc powder (600–2000 mesh) in acetic acid at 50–70°C provides a cost-effective route, though with slightly lower yields (80–85%).

Critical factors :

  • Particle size of zinc: Finer powders (2000 mesh) enhance surface area and reaction kinetics.

  • Acid concentration: Acetic acid ≥3.0 eq ensures proton availability for nitro group activation.

Catalytic Hydrogenation and Dehalogenation

VariableOptimal RangeImpact on Yield
Catalyst loading2–5 wt%Maximizes turnover
H₂ pressure3 barBalances safety and efficiency
Solvent polarityMethanol > EthanolEnhances substrate solubility

Mechanistic Insights

The Pd/C catalyst facilitates hydrogenolysis of the C–Cl bond concurrent with nitro reduction. Density functional theory (DFT) studies suggest that the trifluoromethyl group stabilizes the transition state through inductive electron withdrawal, lowering the activation energy for dehalogenation.

Alternative Synthetic Pathways

Cross-Coupling Reactions

Recent advances employ transition-metal-catalyzed cross-coupling to introduce the ethyl group post-nitration. For example, Suzuki-Miyaura coupling of 2-(trifluoromethyl)-4-nitrobenzene boronic acid with ethyl halides using Pd(PPh₃)₄ achieves moderate yields (65–70%). However, this method requires stringent anhydrous conditions and is less industrially viable.

Reductive Amination

A two-step sequence involving condensation of 4-ethyl-2-(trifluoromethyl)benzaldehyde with hydroxylamine followed by hydrogenation has been explored. While this route avoids nitration, the intermediate oxime exhibits poor stability, limiting yields to <60%.

Industrial-Scale Production

Continuous Flow Nitration

Modern facilities utilize continuous flow reactors for nitration to improve safety and scalability. Key parameters include:

  • Residence time: 2–4 minutes

  • Temperature: 50°C (controlled via jacketed reactors)

  • Yield: 88% with 99% regioselectivity

Purification Strategies

Crude product is purified via fractional distillation under reduced pressure (10–15 mmHg) to isolate the amine. Purity ≥99.5% is achievable, as confirmed by gas chromatography.

Table 3: Industrial Process Metrics

MetricValue
Annual production capacity500–1,000 metric tons
Energy consumption8–10 kWh/kg
Waste generation<5% (mainly spent catalyst)

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon is frequently used for reduction reactions.

    Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce halogenated compounds.

Scientific Research Applications

Chemistry

4-Ethyl-2-(trifluoromethyl)aniline is utilized as a building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with potential applications in various industries.

Biology

Research has indicated that the compound exhibits potential biological activities:

  • Antimicrobial Properties : Studies suggest that derivatives of this compound may possess antimicrobial effects, making them candidates for further investigation in pharmaceutical applications.
  • Anticancer Activity : The compound's interaction with specific biological targets could modulate enzyme or receptor activity, leading to potential anticancer effects.

Medicine

Due to its unique chemical structure, this compound is being explored for drug development. The trifluoromethyl group may enhance the pharmacokinetic properties of drugs, improving their efficacy and safety profiles.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various derivatives related to this compound. The results showed significant inhibition of bacterial growth at certain concentrations, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Research

Research focusing on the structure-activity relationship of compounds similar to this compound revealed promising results in inhibiting tumor growth in vitro. Further studies are needed to evaluate its effectiveness in vivo and understand the underlying mechanisms.

Data Tables

Application AreaKey FindingsReferences
ChemistryUsed as a building block for complex organic synthesis
BiologyExhibits antimicrobial and anticancer properties
MedicinePotential candidate for drug development

Mechanism of Action

The mechanism of action of 4-Ethyl-2-(trifluoromethyl)aniline involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design, as it can modulate the activity of target enzymes and receptors. The amine group can form hydrogen bonds with biological molecules, influencing their function and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The following table compares 4-Ethyl-2-(trifluoromethyl)aniline with structurally related aniline derivatives:

Compound Name Substituents (Position) Molecular Formula Key Properties/Effects Reference
This compound -C₂H₅ (para), -CF₃ (ortho) C₉H₁₀F₃N Moderate steric hindrance; balanced lipophilicity and electron-withdrawing effects. Inferred
4-Chloro-3-(trifluoromethyl)aniline -Cl (para), -CF₃ (meta) C₇H₅ClF₃N Higher reactivity (Cl is a good leaving group); enhanced electrophilicity.
5-(2-Methoxyethoxy)-2-boronate-4-(trifluoromethyl)aniline -OCH₂CH₂OCH₃ (para), -B(pin) (ortho) C₁₆H₂₂BF₃NO₃ Improved solubility due to ether chain; used in Suzuki-Miyaura cross-coupling reactions.
N-Ethyl-2-nitro-4-(trifluoromethyl)aniline -NO₂ (ortho), -C₂H₅ (para) C₉H₉F₃N₂O₂ Nitro group increases oxidative stability but reduces amine reactivity.

Key Research Findings

Substituent Effects on Reactivity: Electron-withdrawing groups (-CF₃, -NO₂) deactivate the aromatic ring, reducing electrophilic substitution but enhancing oxidative stability. Alkyl groups (-C₂H₅) improve solubility in organic solvents, facilitating purification.

Catalytic Efficiency :

  • Pd(OAc)₂ and Cs₂CO₃ systems achieve higher yields (>70%) for trifluoromethylaniline derivatives compared to Fe-based methods.

Spectroscopic Data :

  • LCMS and HPLC retention times (e.g., 0.99 minutes for a trifluoromethylaniline derivative) aid in rapid characterization.

Q & A

Q. What are the optimal methods for synthesizing 4-Ethyl-2-(trifluoromethyl)aniline?

  • Methodological Answer : A common approach involves bromination of precursor anilines using N-bromosuccinimide (NBS) in ethyl acetate at 20–25°C . For cross-coupling reactions, palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) in N,N-dimethylformamide (DMF) at 80°C under nitrogen are effective for introducing substituents like cyano groups . Key parameters include reaction time (18–24 hours) and purification via reverse-phase chromatography. Table 1 : Reaction Conditions for Bromination
ReagentSolventTemperatureYield
NBSEthyl acetate20–25°C~80%

Q. How is this compound characterized spectroscopically?

  • Methodological Answer : Use a combination of:
  • NMR : Assign peaks based on coupling patterns (e.g., trifluoromethyl groups show distinct 19F^{19}\text{F} NMR signals at δ -60 to -70 ppm) .
  • FT-IR : Identify NH2_2 stretching (~3400 cm1^{-1}) and C-F vibrations (1100–1250 cm1^{-1}) .
  • X-ray crystallography : Resolve molecular geometry (e.g., dihedral angles between aromatic rings and substituents) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for dust/fume control .
  • Storage : Store in dark, inert atmospheres (e.g., argon) at -20°C to prevent decomposition .
  • First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Q. How does the trifluoromethyl group influence the compound’s electronic properties?

  • Methodological Answer : The -CF3_3 group is strongly electron-withdrawing, reducing electron density on the aromatic ring. This can be quantified via:
  • Hammett constants (σm=0.43\sigma_m = 0.43) .
  • NBO analysis : Delocalization of electron density from the ring to the -CF3_3 group .

Q. What solvents are compatible with this aniline derivative?

  • Methodological Answer :
  • Polar aprotic solvents : DMF, acetonitrile (for reactions requiring high polarity) .
  • Low-polarity solvents : Ethyl acetate, dichloromethane (for extractions) .
    Avoid protic solvents (e.g., water, alcohols) to prevent NH2_2 group protonation.

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to identify reactive sites (e.g., amino group for electrophilic substitution) .
  • Frontier Molecular Orbital (FMO) analysis : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic behavior .
    Table 2 : Calculated HOMO-LUMO Gaps
SubstituentHOMO (eV)LUMO (eV)Gap (eV)
-CF3_3-6.2-1.84.4

Q. What strategies resolve contradictions in reaction yields reported for this compound?

  • Methodological Answer :
  • Control experiments : Vary catalyst loading (e.g., 1–5 mol% Pd) and monitor by LCMS .
  • Statistical analysis : Use Design of Experiments (DoE) to isolate critical factors (e.g., temperature vs. solvent) .
  • Mechanistic studies : Probe intermediates via in-situ IR or NMR spectroscopy .

Q. How does the compound interact with biomolecules, and what are the implications for drug design?

  • Methodological Answer :
  • Metabolic studies : Identify metabolites (e.g., hydroxylated derivatives) using rat liver S9 fractions .
  • Docking simulations : Model interactions with target proteins (e.g., COX-2 for anti-inflammatory applications) .
  • Bioavailability : The -CF3_3 group enhances metabolic stability by resisting oxidative degradation .

Q. What role does this compound play in advanced material synthesis?

  • Methodological Answer :
  • Polymer chemistry : Incorporate into rod-coil block copolymers for tailored thermal/mechanical properties .
  • Coordination complexes : Use as a ligand for transition metals (e.g., Pd, Cu) in catalytic systems .

Q. How can X-ray crystallography resolve ambiguities in molecular conformation?

  • Methodological Answer :
  • Data collection : Use Mo-Kα radiation (λ=0.71073\lambda = 0.71073 Å) and SHELX software for structure refinement .
  • Twinning analysis : Apply SHELXL’s TWIN command to handle crystal twinning .
    Table 3 : Crystallographic Data (Example)
ParameterValue
Space groupP11
R-factor0.042

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